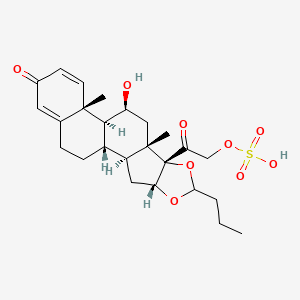

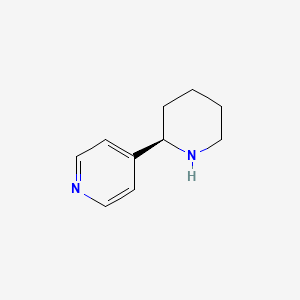

![molecular formula C14H14O4 B566058 4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one CAS No. 62378-65-8](/img/structure/B566058.png)

4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one (4-OH-E2-MEPE) is a natural product isolated from the roots of the plant Polygonum cuspidatum, also known as Japanese knotweed. It is a polyphenol compound that has recently been studied for its potential therapeutic effects. This compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Structural Analysis and Tautomerism

The compound's structural characteristics, especially its tautomerism, have been studied extensively. For example, the tautomerism of related NH-pyrazoles, which have a similar phenol residue, was analyzed using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

Synthesis and Catalysis

The compound has been used in the synthesis of pyranopyrazoles, demonstrating its role in facilitating efficient chemical reactions. For instance, a study reported the synthesis of pyranopyrazoles using a one-pot, four-component condensation reaction, highlighting the compound's significance in green chemistry (Zolfigol et al., 2013).

Corrosion Inhibition

Its derivatives have been explored as corrosion inhibitors. In a study, pyranopyrazole derivatives were synthesized and investigated as inhibitors for mild steel corrosion in HCl solution, showcasing the compound's potential in industrial applications (Yadav et al., 2016).

Medicinal Chemistry

Although information related to drug use and dosage is excluded, it's worth noting that the compound's derivatives have been synthesized for potential applications in medicinal chemistry. For instance, studies have focused on creating diverse libraries of substituted tetrahydropyrones for screening against various biological targets (Zaware et al., 2011).

Coordination Chemistry

The compound's derivatives have been utilized in coordination chemistry. For example, stereoselective syntheses of partially etherified derivatives were developed for use in coordination chemistry, comparable to calix[4]arene systems (Fujita et al., 2004).

Ligand Synthesis and Metal-Metal Interactions

It's also been used in synthesizing ligands for studying metal-metal interactions. A study described the synthesis of monodentate ligands containing the compound's structure for examining effects on metal-metal interactions (Das et al., 1993).

properties

IUPAC Name |

4-hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-17-12-5-2-10(3-6-12)4-7-13-8-11(15)9-14(16)18-13/h2-7,9,13,15H,8H2,1H3/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTANFWOUZTKOF-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2CC(=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2CC(=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

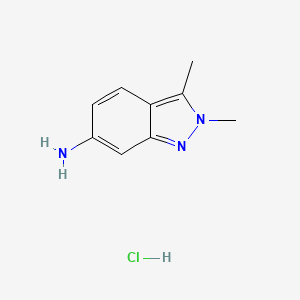

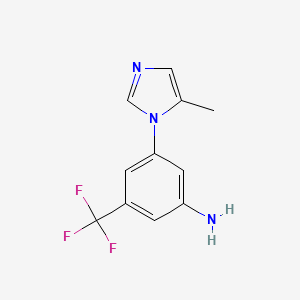

![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)

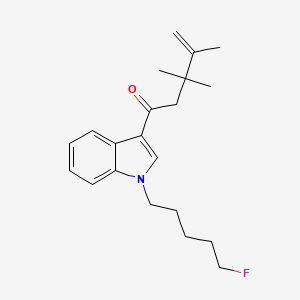

![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)